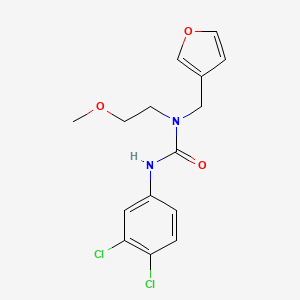
3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as dichlorophenyl and furan rings are present in the compounds studied within the papers. These motifs are known to contribute to various biological activities, which could imply that the compound may also possess similar properties.
Synthesis Analysis
The synthesis of related compounds, such as the 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives, involves multiple steps that include the formation of furan rings and the introduction of chlorophenyl groups . Although the exact synthesis of 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is not detailed, it can be inferred that similar synthetic strategies could be employed, such as the use of protecting groups like di-(4-methoxyphenyl)methyl for the urethane functionalities .
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit characteristics influenced by the presence of the dichlorophenyl and furan rings. These groups can impact the compound's electronic distribution, conformational stability, and potential for intermolecular interactions. The dichlorophenyl group, in particular, could contribute to the compound's ability to interact with biological targets, as seen in the leukotriene B(4) inhibitory activity of related compounds .
Chemical Reactions Analysis
Chemical reactions involving the compound would be influenced by the reactive sites present in its structure. The furan ring could undergo electrophilic substitution, while the urea moiety might be involved in the formation of hydrogen bonds or participate in reactions with nucleophiles. The dichlorophenyl group could also be reactive towards nucleophilic aromatic substitution, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea would be shaped by its molecular structure. The presence of methoxy and dichlorophenyl groups could affect the compound's solubility, boiling and melting points, and stability. The compound's absorption characteristics might be similar to the chromogenic system described in the assay of uric acid, which involves a dichlorophenyl-related structure . This suggests potential for the compound to be analyzed using colorimetric methods or other spectroscopic techniques.
科学的研究の応用
Nonlinear Optical Materials
Research into bis-chalcone derivatives indicates significant interest in materials with nonlinear optical properties. Compounds like 1,5-[di(4-methoxyphenyl)]penta-1,4-dien-3-one and 1,5-[di(4-chlorophenyl)]penta-1,4-dien-3-one have been synthesized and show promise in this area. Their properties, such as SHG conversion efficiencies and hyperpolarizabilities, suggest a potential application of similar compounds in creating optical materials for limiting and modulating light (S. Shettigar et al., 2006).
Environmental Degradation Studies
The degradation behaviors of chemicals like triclosan and triclocarban have been extensively studied, providing insights into the environmental impact and degradation pathways of urea derivatives. These studies, conducted through electro-Fenton systems, highlight the importance of understanding the environmental fate of such compounds (I. Sirés et al., 2007).
Biofilm Degradation
Research into bacterial biofilms, specifically those capable of degrading phenylurea herbicides like linuron, suggests a role for similar compounds in bioremediation processes. The spatial organization within biofilms reflects metabolic interactions, indicating a potential application in environmental cleanup efforts (P. Breugelmans et al., 2008).
Anticancer Research
Symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme-regulated inhibitor, suggesting a potential application in cancer treatment. These compounds inhibit cancer cell proliferation by affecting protein translation initiation, underscoring the therapeutic potential of urea derivatives in oncology (S. Denoyelle et al., 2012).
Pesticide Photodegradation
The study of substituted urea herbicides and organophosphate pesticides in water reveals that these compounds undergo photodegradation and hydrolysis under certain conditions. This research is crucial for understanding the persistence and breakdown of pesticides in aquatic environments, informing safer environmental practices (G. Gatidou & E. Iatrou, 2011).
特性
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-21-7-5-19(9-11-4-6-22-10-11)15(20)18-12-2-3-13(16)14(17)8-12/h2-4,6,8,10H,5,7,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTJOLJQHVCCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

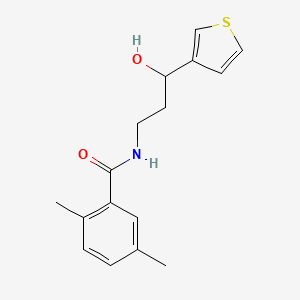

![N-(4-chlorophenyl)-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2518240.png)
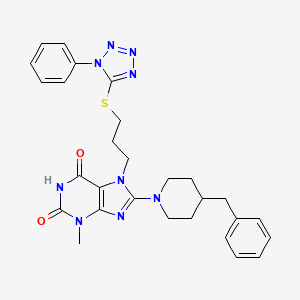
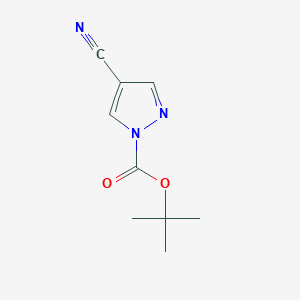
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)

![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)
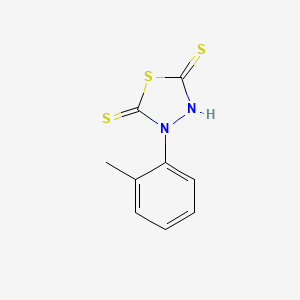
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)
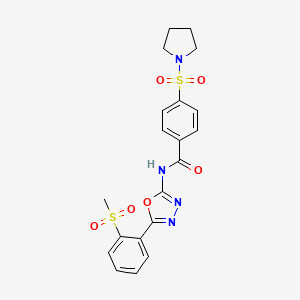
![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)